2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl hexanoate
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Overview
Description
2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl hexanoate is an organic compound with the molecular formula C14H24O5. It is a type of ester formed from hexanoic acid and a derivative of 2-methylacrylic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl hexanoate typically involves the esterification of hexanoic acid with 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexanoic acid and 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethanol.
Polymerization: The compound can participate in free radical polymerization reactions due to the presence of the acrylate group, forming polymers with unique properties.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide. The reaction is typically carried out at elevated temperatures to accelerate the hydrolysis process.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization reaction. The reaction is conducted under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
Hydrolysis: Hexanoic acid and 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethanol.
Polymerization: Polymers with varying molecular weights and properties, depending on the reaction conditions and monomer ratios.
Scientific Research Applications
2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl hexanoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with tailored properties for specific applications, such as drug delivery systems and hydrogels.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties, suitable for use in coatings, adhesives, and sealants.
Biomedical Research: Due to its biocompatibility, it is explored for use in medical devices and tissue engineering scaffolds.
Industrial Applications: The compound is employed in the production of specialty chemicals and additives for various industrial processes.
Mechanism of Action
The mechanism of action of 2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl hexanoate is primarily related to its ability to undergo polymerization reactions. The acrylate group in the compound can form free radicals under appropriate conditions, leading to the formation of polymer chains. These polymer chains can interact with other molecules, forming networks that impart unique properties to the resulting materials.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(2-Methoxyethoxy)ethoxy]ethyl acrylate: This compound has a similar structure but with a methoxy group instead of a hexanoate group. It is used in similar applications, such as polymer synthesis and materials science.
2-{2-[(2-Methoxyethoxy)ethoxy]ethyl methacrylate: This compound contains a methacrylate group instead of an acrylate group, leading to different polymerization behavior and properties.
Uniqueness
2-{2-[(2-Methylacryloyl)oxy]ethoxy}ethyl hexanoate is unique due to the presence of the hexanoate group, which imparts hydrophobic characteristics to the compound. This makes it particularly useful in applications where water resistance and hydrophobicity are desired, such as in coatings and adhesives.
Properties
CAS No. |
61708-52-9 |
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Molecular Formula |
C14H24O5 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethyl hexanoate |
InChI |
InChI=1S/C14H24O5/c1-4-5-6-7-13(15)18-10-8-17-9-11-19-14(16)12(2)3/h2,4-11H2,1,3H3 |
InChI Key |
DCTSVJAFGDDMTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCOCCOC(=O)C(=C)C |
Origin of Product |
United States |
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